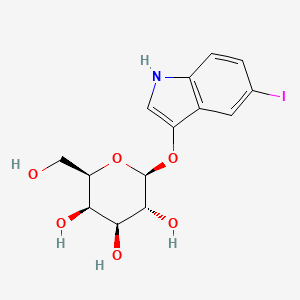

5-Iodo-3-indolyl-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

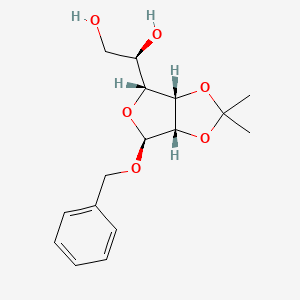

The synthesis of 5-Iodo-3-indolyl-beta-D-galactopyranoside involves complex chemical reactions, highlighting the importance of precision in creating specific molecular structures. For instance, Tomić et al. (1995) describe the synthesis and structural analysis of a related compound, 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-d-galactopyranoside, through X-ray diffraction and NMR spectroscopy. This process involves the condensation of tetra-O-acetyl-α-d-galactopyranosyl bromide with aglycone alcohol, leading to the formation of specific stereomers and derivatives with defined molecular configurations (Tomić, Kojić-Prodić, Magnus, Lacan, Duddeck, & Hiegemann, 1995).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been extensively studied using various analytical techniques. The detailed conformational analysis reveals the stability and relative orientation of the indole ring towards the β-d-galactopyranose moiety, offering insights into the molecular mechanics and dynamics that govern the compound's behavior at the atomic level (Tomić et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving this compound are crucial for its functionalization and application in further chemical synthesis. The reactions may involve radioiododestannylation approaches, as demonstrated by Van Dort et al. (2008), where [125I]iodoindol-3-yl-β-d-galactopyranoside was synthesized and investigated for its potential in SPECT imaging of β-galactosidase expression (Van Dort, Lee, Hamilton, Rehemtulla, & Ross, 2008).

Applications De Recherche Scientifique

Reporter Gene Studies in Developmental Biology

The enzyme beta-galactosidase (beta-gal) is frequently used as a reporter for detecting the expression of endogenous or exogenous genes in biological research. Optimized beta-galactosidase staining methods have enabled simultaneous detection of gene expression and in situ hybridization in early mouse embryos. This approach has significantly improved the sensitivity and specificity of gene expression studies during early developmental stages, highlighting the utility of beta-galactosidase substrates like 5-Iodo-3-indolyl-beta-D-galactopyranoside in developmental biology research (S. Kishigami et al., 2006).

Gene Transfer to Vascular Tissues

Gene transfer techniques using adenoviral vectors have shown promising results for delivering genes to normal and atherosclerotic arteries. The expression of bacterial beta-galactosidase gene, detected via staining with beta-galactosidase substrates, demonstrates the feasibility of topical administration as a novel approach for gene transfer without interrupting blood flow or damaging endothelium. This method holds potential for gene therapy applications in vascular diseases (C. D. Rios et al., 1995).

Enhanced Detection of Reporter Gene Activity

Incorporation of the E. coli LacZ gene, encoding beta-galactosidase, into cells allows for easy and sensitive detection of micrometastatic foci in various organs. The use of chromogenic substrates for beta-galactosidase enables specific staining of tumor cells, aiding in the qualitative and quantitative analysis of tumor progression and metastasis formation. This application underscores the importance of beta-galactosidase and its substrates in cancer research (W. Lin et al., 1990).

Quantitative Analysis of Cellular Senescence

The senescence-associated beta-galactosidase (SA-betaG) activity, measured using chromogenic substrates, serves as a biomarker for cellular aging. A quantitative method for assessing this activity enables the detection of subtle changes in expression associated with senescence, offering insights into the mechanisms of aging and senescence in mammalian cells (R. Gary & S. Kindell, 2005).

Mécanisme D'action

Target of Action

The primary target of 5-Iodo-3-indolyl-beta-D-galactopyranoside, also known as Purple-β-D-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

Purple-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond. This interaction leads to the release of a purple-colored precipitate .

Biochemical Pathways

The action of Purple-β-D-Gal primarily affects the metabolic pathway involving the breakdown of β-galactosides. The hydrolysis of this compound by β-galactosidase is a key step in this pathway, leading to the production of monosaccharides and a colored precipitate that can be visually detected .

Result of Action

The hydrolysis of Purple-β-D-Gal by β-galactosidase results in the formation of a purple-colored precipitate . This color change provides a visual indication of the presence and activity of β-galactosidase, making it a valuable tool in various biological and biochemical applications.

Action Environment

The action of Purple-β-D-Gal is influenced by environmental factors such as temperature and light. The compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment can also affect the enzyme activity and thus the efficacy of Purple-β-D-Gal as a substrate.

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKCQUZRJVDUFR-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

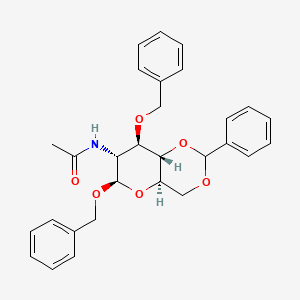

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

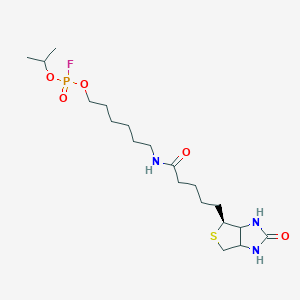

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

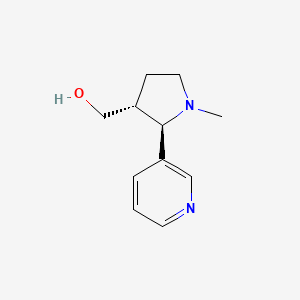

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

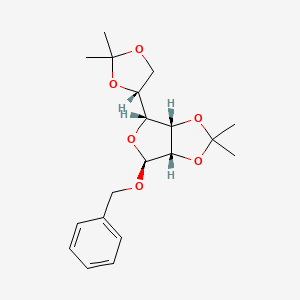

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)